molecular formula C16H15NO3 B5842755 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide

2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B5842755
M. Wt: 269.29 g/mol
InChI Key: QFPGCEVNHRTHMU-UHFFFAOYSA-N
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Description

2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide typically involves the reaction of 3-formylphenol with 3-methylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate industrial equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: 2-(3-carboxyphenoxy)-N-(3-methylphenyl)acetamide.

    Reduction: 2-(3-hydroxyphenoxy)-N-(3-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and acetamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-formylphenoxy)-N-phenylacetamide: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-formylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with the formyl group in the para position.

    2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide: Similar structure but with the methyl group in the para position on the phenyl ring.

Uniqueness

2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide is unique due to the specific positioning of the formyl and methyl groups, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-(3-formylphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-4-2-6-14(8-12)17-16(19)11-20-15-7-3-5-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPGCEVNHRTHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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